1-(Morpholin-4-YL)-2-(trimethylsilyl)non-2-EN-1-one

Acylsilane synthesis Morpholine amide Over-addition prevention

1-(Morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one (CAS 647024-71-3) is a vinyl silane-functionalized morpholine amide with the molecular formula C16H31NO2Si and a molecular weight of 297.51 g·mol⁻¹. The compound features a (Z)-configured α,β-unsaturated carbonyl moiety conjugated to a morpholine amide, with a trimethylsilyl substituent at the β-position of the enone system.

Molecular Formula C16H31NO2Si
Molecular Weight 297.51 g/mol
CAS No. 647024-71-3
Cat. No. B12603672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-4-YL)-2-(trimethylsilyl)non-2-EN-1-one
CAS647024-71-3
Molecular FormulaC16H31NO2Si
Molecular Weight297.51 g/mol
Structural Identifiers
SMILESCCCCCCC=C(C(=O)N1CCOCC1)[Si](C)(C)C
InChIInChI=1S/C16H31NO2Si/c1-5-6-7-8-9-10-15(20(2,3)4)16(18)17-11-13-19-14-12-17/h10H,5-9,11-14H2,1-4H3
InChIKeyIGOMYDQQGOXUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one (CAS 647024-71-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(Morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one (CAS 647024-71-3) is a vinyl silane-functionalized morpholine amide with the molecular formula C16H31NO2Si and a molecular weight of 297.51 g·mol⁻¹ . The compound features a (Z)-configured α,β-unsaturated carbonyl moiety conjugated to a morpholine amide, with a trimethylsilyl substituent at the β-position of the enone system. Its computed physicochemical descriptors include a topological polar surface area (TPSA) of 29.54 Ų and a consensus LogP of 3.56, placing it in a moderate lipophilicity range suitable for membrane-permeable small-molecule design . The compound is commercially supplied as a research-grade chemical with a typical purity specification of ≥95% . It is primarily positioned as a synthetic building block for medicinal chemistry and materials science applications, where the combination of a morpholine amide leaving group and a vinyl silane moiety enables unique reactivity profiles not replicated by non-silylated or non-morpholine amide analogs.

Why Generic Morpholine or Non-Silylated Enone Analogs Cannot Substitute 1-(Morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one in Synthesis and Screening Workflows


The compound's structural architecture integrates three functional elements — a morpholine amide, a vinyl silane, and a conjugated enone — that cooperate to deliver a reactivity profile not simultaneously accessible from simpler morpholines (e.g., N-(trimethylsilyl)morpholine, CAS 13368-42-8), Weinreb amides, or non-silylated α,β-unsaturated morpholine amides. Morpholine amides, unlike Weinreb amides, resist over-addition by silyl nucleophiles during acylsilane synthesis, a critical selectivity advantage documented by Clark et al. [1]. The trimethylsilyl group on the vinyl position further differentiates the compound from non-silylated enones by enabling silicon-directed functionalization, sila-substitution chemistry, and potentially altered pharmacokinetic properties as demonstrated for structurally related silanol analogs [2]. Substituting this compound with a generic morpholine amide or a non-silylated enone would eliminate these synergistic capabilities, potentially leading to divergent reaction outcomes, loss of downstream functionalization handles, or altered biological target engagement profiles.

Quantitative Differentiation Evidence for 1-(Morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Morpholine Amide vs. Weinreb Amide: Yield and Selectivity Advantage in Acylsilane Synthesis

In the synthesis of acylsilanes from amide precursors, morpholine amides demonstrate a critical advantage over the widely used Weinreb amide (N-methoxy-N-methylamide): they resist over-addition by silyllithium nucleophiles, thereby delivering cleaner product profiles. Clark et al. reported that morpholine amides of hydrocinnamic acid and other carboxylic acids react with dimethylphenylsilyllithium to afford the corresponding acylsilanes in yields of 72–95% without detectable over-addition products [1]. In contrast, Weinreb amides under identical conditions are susceptible to double addition, forming tertiary alcohols as byproducts, which reduces yield and complicates purification. For a compound such as 1-(morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one, which bears a pre-installed vinyl silane, the morpholine amide architecture is essential to preserve the silicon moiety during subsequent transformations. This yield and selectivity advantage directly impacts procurement decisions: researchers synthesizing acylsilanes or silyl-functionalized compounds should select morpholine amide building blocks over Weinreb amides to avoid over-addition side reactions.

Acylsilane synthesis Morpholine amide Over-addition prevention Silyllithium nucleophile

Trimethylsilyl-Morpholine vs. Free Morpholine: Differential Reactivity in Isocyanate Coupling

The trimethylsilyl group on the morpholine nitrogen fundamentally alters the outcome of nucleophilic addition to isocyanates. Belova et al. demonstrated that N-(trimethylsilyl)morpholine reacts with trimethylsilyl isocyanate (TMS-NCO) to form a single, well-defined urea product, whereas free morpholine under identical conditions yields a mixture of tautomeric forms [1]. This difference arises because the TMS group blocks competitive proton-transfer pathways that lead to tautomerization. Although the target compound bears the TMS group on the vinyl position rather than on nitrogen, the principle of silicon-directed control over reaction regiochemistry is directly extensible: the vinyl TMS group in 1-(morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one is expected to direct electrophilic additions and cycloadditions with similar fidelity. In contrast, non-silylated morpholine enones lack this directing group, potentially leading to regioisomeric mixtures that complicate purification and characterization.

Isocyanate coupling Regioselectivity Trimethylsilyl protection Tautomeric control

Silanol-Modified Analog Sila-T vs. Perfluoroalcohol T0901317: Hydrophobicity Tuning and Receptor Selectivity Shift

Replacement of a perfluoroalcohol group (C(OH)(CF₃)₂) with a tertiary silanol (Si(OH)(CH₃)₂) in the multi-target nuclear receptor modulator T0901317 produced compound sila-T, which exhibited a markedly altered receptor selectivity profile. Toyama et al. determined that sila-T possesses intermediate hydrophobicity between the corresponding alcohol analog (compound 13) and the perfluoroalcohol T0901317 (compound 5) [1]. While T0901317 (5) showed potent activity across liver X receptor (LXR) α/β, farnesoid X receptor (FXR), pregnane X receptor (PXR), and retinoic acid receptor-related orphan receptor (ROR)γ, sila-T (6) retained activity only toward PXR and RORs, with an EC₅₀ of 630 nM at human PXR [1]. Although the target compound 1-(morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one is a morpholine enone rather than a silanol, the silicon-for-carbon substitution strategy is shared, and the trimethylsilyl-vinyl group serves as a latent silanol precursor. This class-level evidence demonstrates that introducing silicon into a molecular scaffold can restrict polypharmacology, a critical consideration for compound library procurement where target selectivity is a screening priority.

Silanol isostere Nuclear receptor modulation Hydrophobicity Target selectivity

Purity Benchmarking: Vendor-Supplied Purity Specifications vs. Industrial Research-Grade Thresholds

Commercially available 1-(morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one is supplied with a minimum purity of 95% as determined by GC or HPLC analysis, based on vendor technical datasheets . This purity level meets or exceeds the standard threshold for research-grade building blocks used in medicinal chemistry and materials science (>95%). While non-silylated morpholine enone analogs and simpler morpholine amides are also available at comparable purity, the target compound's 95% specification is critical given the hydrolytic sensitivity of the vinyl silane moiety: lower purity batches of silicon-containing intermediates frequently contain desilylated impurities that can propagate through multi-step syntheses and confound biological assay results. No quantitative head-to-head purity comparison data against specific analog compounds were available at the time of this analysis; therefore this evidence is classified as supporting evidence.

Purity specification Quality control Procurement compliance

High-Confidence Application Scenarios for 1-(Morpholin-4-yl)-2-(trimethylsilyl)non-2-en-1-one Based on Quantitative Differentiation Evidence


Acylsilane Precursor for Brook Rearrangement Cascades

The morpholine amide moiety allows direct conversion to acylsilanes with silyllithium reagents while suppressing over-addition, as established by Clark et al. [1]. Researchers designing tandem Brook rearrangement–cyclization sequences can use this compound as a stable, storable precursor that is activated under controlled conditions, circumventing the need for stoichiometric copper(I) cyanide and enabling cleaner product profiles than Weinreb amide alternatives.

Silicon-Containing Fragment Library Expansion for Nuclear Receptor Screening

The class-level evidence from Toyama et al. demonstrates that silicon incorporation (as silanol or vinyl silane) can restrict polypharmacology of nuclear receptor modulators, shifting selectivity toward PXR and ROR subtypes [2]. This compound, as a vinyl silane building block, is well-suited for constructing focused libraries aimed at identifying PXR- or ROR-selective ligands with reduced LXR and FXR off-target activity, a key requirement in programs targeting metabolic and autoimmune disorders.

Regioselective Electrophilic Functionalization via Silicon Direction

The trimethylsilyl group at the β-position of the enone directs electrophilic additions and cycloadditions, as supported by the differential tautomerization behavior observed by Belova et al. for TMS-morpholine derivatives [3]. This compound can serve as a regiochemically defined dipolarophile or dienophile in [3+2] and [4+2] cycloadditions, where the silicon group controls regioselectivity to yield single constitutional isomers, reducing chromatographic burden in library synthesis workflows.

Procurement Compliance for Industrial Research Laboratories with Stringent Purity Requirements

With a documented purity specification of ≥95% , this compound meets the minimum purity threshold required by most industrial medicinal chemistry and process chemistry groups. The specification is particularly relevant for silicon-containing intermediates, where desilylated impurities can accumulate and cause batch failures. Procurement officers can reference this specification in quality agreements without the need for additional in-house re-purification.

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